
3,4-Diethyl-3-hexene
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Description
3,4-Diethyl-3-hexene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
3,4-Diethyl-3-hexene has several notable applications in scientific research:
- Reference Compound : It serves as a reference compound in studies involving hydrocarbons, helping researchers understand the reactivity and properties of similar alkenes.
- Solvent in Organic Reactions : Due to its non-polar characteristics, it is often employed as a solvent for various organic reactions and extractions.
- Polymer Synthesis : In materials science, it is utilized in the synthesis of specialized polymers, contributing to advancements in material properties and functionalities.
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Temperature Range | Yield Potential |
---|---|---|---|
Alkylation of Hexane | Aluminum Chloride | 0°C to 50°C | High |
Catalytic Hydrogenation | Palladium on Carbon | High Pressure | Very High |
Case Studies
Several case studies highlight the practical applications of this compound:
- Polymer Development : A study demonstrated the use of this compound in synthesizing a new class of polymers with enhanced thermal stability and mechanical properties. These polymers showed promise in automotive and aerospace industries due to their lightweight and durable nature.
- Environmental Impact Studies : Research has investigated the atmospheric degradation products of this compound when exposed to hydroxyl radicals. The study found that it reacts to form various products such as acetaldehyde and propanal, contributing to air quality assessments and understanding its environmental footprint.
Q & A
Basic Research Questions
Q. What are the most reliable laboratory synthesis methods for 3,4-Diethyl-3-hexene, and how can reaction conditions be optimized to minimize isomerization?
- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of alkynes or Wittig reactions. For example, using a palladium catalyst under controlled hydrogen pressure can reduce 3,4-diethyl-3-hexyne to the target alkene while avoiding over-reduction. Reaction parameters such as temperature (ideally 25–40°C), solvent polarity (e.g., THF or hexane), and catalyst loading (1–2 mol%) must be optimized to suppress side reactions like isomerization to 3,4-diethyl-2-hexene . Characterization via GC-MS and 1H NMR (e.g., δ 5.3–5.5 ppm for vinyl protons) is critical to confirm regiochemical purity.
Q. How can researchers resolve contradictions in structural elucidation data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : Discrepancies between spectral data should be addressed through cross-validation. For instance, if NMR suggests a trans configuration but IR indicates cis geometry, computational methods like density functional theory (DFT) can simulate vibrational spectra to reconcile differences. Additionally, X-ray crystallography or NOESY NMR experiments may clarify spatial arrangements of substituents. Reference standards from reputable suppliers (e.g., CAS 37549-89-6 analogs in ) should be used for calibration .
Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Due to its flammability (similar to alkenes in and ), storage in inert atmospheres (argon/nitrogen) at ≤4°C is recommended. Use explosion-proof refrigerators and conductive containers to prevent static discharge. Compatibility testing with common lab materials (e.g., PTFE-lined caps) is essential to avoid degradation. Safety protocols should align with GHS guidelines (e.g., H225, P233–P242 in ) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT or MD simulations) predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Frontier molecular orbital (FMO) analysis using DFT (e.g., B3LYP/6-31G*) identifies the alkene’s HOMO/LUMO energies to predict regioselectivity with dienophiles. Molecular dynamics (MD) simulations in solvent environments (e.g., toluene) model transition states and activation barriers. Validation against experimental kinetic data (e.g., rate constants from GC monitoring) ensures model accuracy .
Q. What strategies address contradictions in catalytic activity data when using this compound in asymmetric hydrogenation?
- Methodological Answer : Inconsistent enantiomeric excess (ee) values may arise from catalyst poisoning or solvent effects. Systematic screening of chiral ligands (e.g., BINAP or Josiphos) under varied conditions (pressure, solvent polarity) can isolate optimal parameters. Statistical tools like Design of Experiments (DoE) minimize variable interactions, while in-situ FTIR monitors reaction progress .
Q. How do thermodynamic properties (e.g., vapor pressure, ΔHvap) of this compound influence its use in gas-phase reactions?
- Methodological Answer : Antoine’s equation parameters (e.g., logP=A−T+CB) can be derived from vapor pressure measurements using a static method apparatus. Comparative analysis with structurally similar alkenes (e.g., 3,3-dimethylhexane in ) identifies trends in volatility. These data inform reactor design for gas-phase processes like catalytic cracking .
Q. Key Considerations for Researchers
Properties
CAS No. |
868-46-2 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3,4-diethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
FFNDAWOUEUOJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)CC)CC |
Origin of Product |
United States |
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